N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
Description
This compound belongs to the 1,5-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene moiety. The structure features a 3,4-dimethoxyphenethyl group attached via an acetamide linker to the benzodiazepine core, which is further substituted with a 4-methoxyphenyl group at position 4 and a ketone at position 2.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methoxyphenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-34-21-11-9-20(10-12-21)23-17-28(33)31(24-7-5-4-6-22(24)30-23)18-27(32)29-15-14-19-8-13-25(35-2)26(16-19)36-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDLNKDEWBXPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C(=O)C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a complex organic compound with potential pharmacological applications. This article provides a detailed overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 379.93 g/mol. The structure includes a benzodiazepine moiety which is known for various biological activities including anxiolytic and sedative effects.
The primary mechanism of action for compounds containing benzodiazepine structures typically involves modulation of the GABA_A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This modulation can lead to anxiolytic, anticonvulsant, muscle relaxant, and sedative effects.
1. Anxiolytic Effects
Research indicates that similar compounds exhibit significant anxiolytic properties. A study on related benzodiazepine derivatives demonstrated their efficacy in reducing anxiety-like behaviors in animal models, suggesting that this compound may share these properties .
2. Antidepressant Properties
Preliminary studies suggest potential antidepressant effects attributed to the modulation of serotonin receptors. The compound may influence serotonin pathways, which are critical in mood regulation .
3. Neuroprotective Effects
Research has indicated that compounds with similar structures can exhibit neuroprotective effects against oxidative stress and neuroinflammation. These properties are particularly relevant in the context of neurodegenerative diseases .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, compounds within this class often demonstrate favorable absorption characteristics and are metabolized by cytochrome P450 enzymes.
Chemical Reactions Analysis
Core Benzodiazepine Formation
The 1,5-benzodiazepin-2-one core is synthesized via cyclization of substituted o-phenylenediamine derivatives. A representative method involves:
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Reagents : Azide intermediates (e.g., 2-azido-3-(indol-3-yl)propanoic acid) and iron(III) porphyrin catalysts (e.g., [FeIII(TDCPP)(IMe)₂]I) under argon .
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Conditions : Toluene solvent at 150°C for 0.5 h, yielding 87% after column chromatography .
Mechanism :
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Thermal decomposition of azides generates nitrene intermediates.
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Intramolecular C–H amination forms the seven-membered diazepine ring .
Acetamide Sidechain Installation
The N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide group is introduced via coupling reactions:
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Step 1 : Synthesis of ethyl 2-(piperazin-1-yl)acetate from 1-(3,4-dichlorophenyl)piperazine and ethyl bromoacetate under reflux in acetone (87% yield) .
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Step 2 : Hydrolysis of the ester to carboxylic acid using NaOH/MeOH (50°C, overnight), followed by HCl acidification .
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Step 3 : Amide bond formation with 2-(3,4-dimethoxyphenyl)ethylamine using carbodiimide coupling (DCC/DMAP in THF, 82% yield) .
Reaction Optimization and Data
Functional Group Reactivity
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Amide Bond Stability : Resistant to hydrolysis under acidic/basic conditions but cleavable via enzymatic pathways.
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Benzodiazepine Ring : Susceptible to electrophilic substitution at C-4 due to electron-rich aryl groups .
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Methoxy Groups : Participate in hydrogen bonding, influencing solubility and crystallinity .
Purification and Characterization
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Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradients) is standard for intermediates .
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Crystallization : Layering hexane onto dichloromethane solutions yields HCl salts suitable for X-ray diffraction .
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Analytical Data :
Stability and Degradation
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Benzodiazepine Derivatives
(a) 1-Acetyl-2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (1a)
- Structural Differences : The acetyl group at position 1 replaces the acetamide linker, and a hydroxylphenyl group is present at position 3.
- Synthesis : Uses acetic anhydride for acylation, yielding a yellow solid with distinct IR and NMR profiles .
- Implications : The hydroxyl group may reduce membrane permeability compared to the methoxy-substituted target compound.
(b) 2-[3-(Benzofuran-3-ylmethyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]-N-isopropyl-N-(4-methoxyphenyl)acetamide
- Structural Differences : Incorporates a benzofuran moiety and an N-isopropyl-N-(4-methoxyphenyl) group.
Heterocyclic Acetamide Analogues
(a) N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide
- Structural Differences : Replaces the benzodiazepine core with a benzothiazole ring and includes a 4-hydroxyphenyl group.
- Pharmacology: Designed as an analgesic analogue of acetaminophen, with a shorter elimination half-life due to reduced metabolic stability .
(b) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Analogues
Research Findings and Implications
- Methoxy vs. Hydroxy Groups : Methoxy substituents (target compound) enhance lipophilicity and metabolic stability over hydroxyl groups (1a, SCP-1), which are prone to glucuronidation .
- Heterocyclic Influence : Benzodiazepine cores (target compound, 1a) may offer superior CNS activity compared to benzothiazole or thiazole derivatives, which are more commonly associated with peripheral actions .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including:
- Acylation : Use of acetic anhydride or acetyl chloride under nitrogen atmosphere to avoid moisture sensitivity .
- Cyclization : Formation of the 1,5-benzodiazepine core via reflux in polar aprotic solvents (e.g., DMF) with controlled temperature (80–100°C) .
- Purification : Crystallization from dichloromethane/hexane mixtures or column chromatography for intermediates . Key conditions include anhydrous environments, TLC monitoring (silica gel, ethyl acetate/hexane eluent), and characterization via -NMR and IR spectroscopy .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR Spectroscopy : - and -NMR confirm substituent positions and diastereomeric purity. For example, amide protons resonate at δ 7.8–8.2 ppm .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., dihedral angles between aromatic rings) and hydrogen-bonding patterns critical for stability .
- HPLC : Quantifies purity (>95% typical for bioactive studies) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological activities have been observed in structurally related compounds?
Analogous 1,5-benzodiazepines exhibit:
- Anticancer activity : IC values of 2–10 µM against breast cancer (MCF-7) via topoisomerase inhibition .
- Neuroprotective effects : Modulation of GABA receptors in rodent models .
- Antimicrobial potential : MIC of 8–32 µg/mL against S. aureus .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
SAR studies on benzodiazepine-acetamide hybrids reveal:
- Methoxy groups : 3,4-Dimethoxy substituents enhance blood-brain barrier penetration, while 4-methoxyphenyl improves solubility .
- Amide linkage : Replacement with sulfonamide reduces cytotoxicity but increases metabolic stability . Comparative Table :
| Analog Substituents | Bioactivity (IC, µM) | Target |
|---|---|---|
| 4-Fluorophenyl | 5.2 (MCF-7) | Topoisomerase II |
| 3,4-Dimethoxyphenyl (current) | 3.8 (MCF-7) | Topoisomerase II |
| 4-Chlorophenyl | 12.1 (MCF-7) | Tubulin polymerization |
| Data sourced from . |
Q. What strategies resolve contradictions in reported biological efficacy across studies?
Discrepancies in IC values (e.g., ±2 µM) arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) .
- Enantiomeric purity : Chiral HPLC or SFC separates diastereomers with divergent activities .
- Solubility factors : Use DMSO concentrations <0.1% to avoid false negatives .
Q. How can reaction yields be improved during scale-up synthesis?
Optimize:
- Solvent selection : Replace DMF with THF for greener processing .
- Catalysts : Pd/C (5% wt.) for hydrogenation steps (yield increase from 65% to 88%) .
- Temperature control : Microwave-assisted synthesis reduces reaction time (30 min vs. 6 hr) .
Q. What computational methods validate the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina predicts binding to GABA receptors (binding energy: −9.2 kcal/mol) .
- MD simulations : AMBER analysis confirms stable hydrogen bonds with topoisomerase II (RMSD <2 Å over 100 ns) .
Methodological Notes
- Synthetic Reproducibility : Document reaction pH (6.5–7.5 for amide coupling) and moisture control to prevent hydrolysis .
- Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
